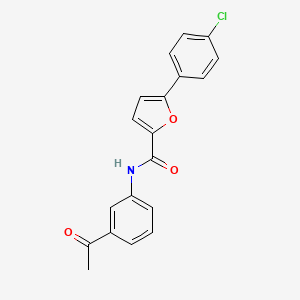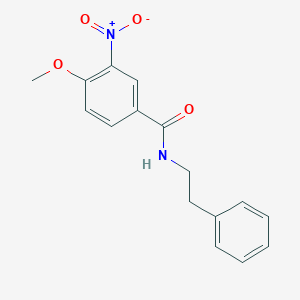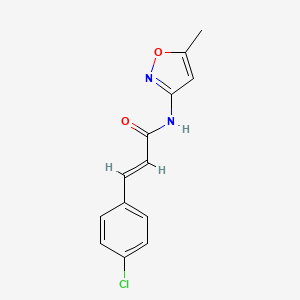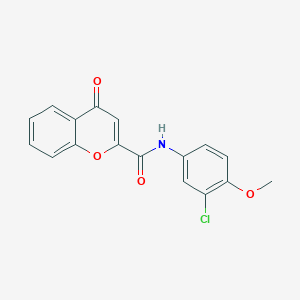
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide, also known as ACF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ACF belongs to the class of aromatic amides and has a molecular weight of 335.8 g/mol.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide is not fully understood. However, studies have suggested that it may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has been shown to modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide is also stable under normal laboratory conditions. However, N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide. One area of research is the development of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the potential use of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide and its effects on various biochemical and physiological processes.
Synthesis Methods
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the Suzuki coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of 3-acetylphenylamine with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki coupling reaction involves the reaction of 3-acetylphenylboronic acid with 4-chlorobenzoyl chloride in the presence of a palladium catalyst.
Scientific Research Applications
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
properties
IUPAC Name |
N-(3-acetylphenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)14-3-2-4-16(11-14)21-19(23)18-10-9-17(24-18)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSBVLAALRFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-thienyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5771063.png)
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5771072.png)
![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5771078.png)
![N~2~-methyl-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5771096.png)

![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)

![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5771126.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)